N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Description
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, also known as ETTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETTA is a thiazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with thiazole derivatives have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have been evaluated against a range of bacterial and fungal strains, demonstrating their potential as effective agents in combating infectious diseases (Saravanan et al., 2010).
Anticancer Activities
Research on thiazole and benzothiazole derivatives has shown that these compounds possess considerable antitumor activity against various human tumor cell lines. This suggests their potential in the development of new anticancer therapies. The structure-activity relationship studies of these compounds provide valuable insights into their mechanism of action and offer a pathway for the synthesis of more potent anticancer agents (Yurttaş et al., 2015).
Anti-inflammatory and Antioxidant Properties
Novel thiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These studies indicate that certain compounds exhibit both potent anti-inflammatory effects and significant antioxidant capabilities, suggesting their dual applicability in treating inflammatory diseases and in oxidative stress management (Koppireddi et al., 2013).
Selective β3-adrenergic Receptor Agonists
Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety has identified compounds with potent agonistic activity against the β3-adrenergic receptor, showing potential for treating obesity and type 2 diabetes. These compounds have been found to exhibit functional selectivity over β1- and β2-adrenergic receptors, highlighting their specificity and potential therapeutic value (Maruyama et al., 2012).
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-28-18-9-7-17(8-10-18)20-14-29-22(23-20)24-21(25)13-16-5-11-19(12-6-16)30(26,27)15(2)3/h5-12,14-15H,4,13H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGWUQOAMZSERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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